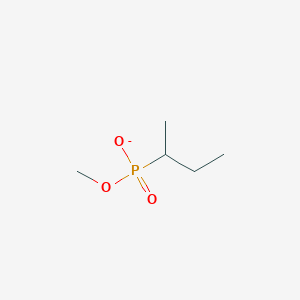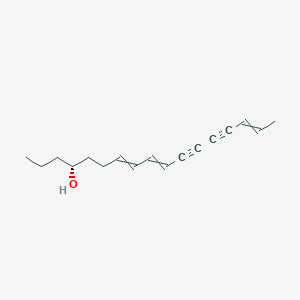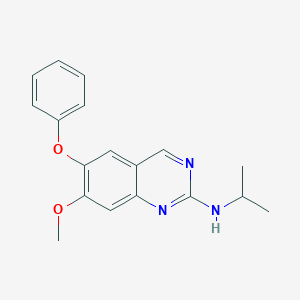![molecular formula C17H18Br2O2 B14202451 1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] CAS No. 850165-25-2](/img/structure/B14202451.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] is an organic compound with the molecular formula C17H18Br2O2 It is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are linked by a propane-1,3-diylbis(oxy) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] typically involves the reaction of 2-(bromomethyl)phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion attacks the bromomethyl group, forming the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize yield and purity. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), which facilitate the reaction by dissolving both the reactants and the base .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products
Nucleophilic substitution: Products include azides, thioethers, and ethers, depending on the nucleophile used.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the synthesis of biologically active molecules, including potential drug candidates.
Mecanismo De Acción
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new bonds. The ether linkage provides structural stability and influences the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Propane-1,3-diylbis(oxy)]bis[2,4-dinitrobenzene]: This compound has nitro groups instead of bromomethyl groups, which significantly alters its reactivity and applications.
4,4’-[1,3-Propanediylbis(oxy)]bisbenzenamine: This compound contains amine groups, making it useful in different synthetic applications compared to the bromomethyl derivative.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] is unique due to its dual bromomethyl groups, which provide multiple sites for functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Propiedades
Número CAS |
850165-25-2 |
|---|---|
Fórmula molecular |
C17H18Br2O2 |
Peso molecular |
414.1 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-[3-[2-(bromomethyl)phenoxy]propoxy]benzene |
InChI |
InChI=1S/C17H18Br2O2/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9H,5,10-13H2 |
Clave InChI |
KTDDSGHVGCYZSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CBr)OCCCOC2=CC=CC=C2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)
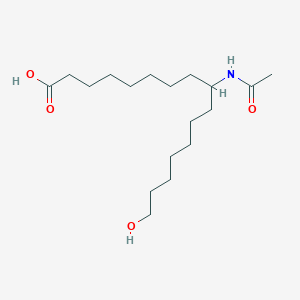
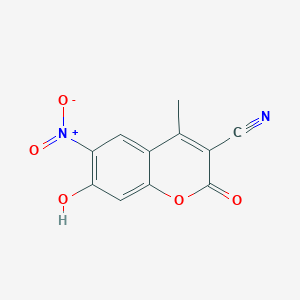
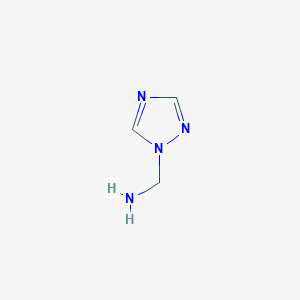
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)
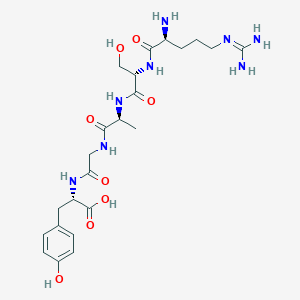
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
